N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide
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Overview
Description
N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide is an organic compound with a complex structure that includes a hydroxyphenyl group and a methylpentanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide typically involves the reaction of 4-hydroxyphenethylamine with 4-methylpentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or reduced amide derivatives.
Substitution: Ethers, esters, or other substituted phenolic compounds.
Scientific Research Applications
N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide involves its interaction with specific molecular targets in biological systems. The hydroxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The amide group may also play a role in binding to proteins or other biomolecules, affecting their structure and activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenethyl)acetamide: Similar structure but with an acetamide group instead of a methylpentanamide group.
4-Hydroxyphenethyl alcohol: Lacks the amide group, making it less complex.
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Contains a pyrrole ring and different functional groups.
Uniqueness
N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
921607-22-9 |
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Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-4-methylpentanamide |
InChI |
InChI=1S/C14H21NO2/c1-11(2)3-8-14(17)15-10-9-12-4-6-13(16)7-5-12/h4-7,11,16H,3,8-10H2,1-2H3,(H,15,17) |
InChI Key |
MDVOIGYMDJYYGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)NCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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